molecular formula C15H16ClNO2S B8268577 Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate

Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate

Cat. No.: B8268577
M. Wt: 309.8 g/mol
InChI Key: ZUOIOFBGTMFVHB-UHFFFAOYSA-N
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Description

Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a chlorophenyl group, a thienyl group, and an amino acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Amino Acid Ester: The starting material, an amino acid, is esterified using methanol and an acid catalyst to form the methyl ester.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using a chlorophenyl halide and a suitable base.

    Attachment of the Thienyl Group: The thienyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thienyl group to a thiol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.

Scientific Research Applications

Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-2-(2-Bromophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate
  • Methyl (S)-2-(2-Fluorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate
  • Methyl (S)-2-(2-Iodophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate

Uniqueness

Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different halogen substitutions

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2-(2-thiophen-3-ylethylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-4-2-3-5-13(12)16)17-8-6-11-7-9-20-10-11/h2-5,7,9-10,14,17H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOIOFBGTMFVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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